Paliperidone-d4 is a deuterated form of Paliperidone, a second-generation antipsychotic drug. It serves as an Internal Standard (IS) in analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) [, ]. Its primary function is to quantify Paliperidone concentrations in biological matrices, particularly human plasma [].
Paliperidone-d4 is synthesized from starting materials that are derivatives of risperidone, a related compound. The synthesis processes are designed to produce high-purity compounds suitable for pharmaceutical use.
The synthesis of paliperidone-d4 involves several key steps, which can be derived from the synthesis of risperidone. The general methods include:
Paliperidone-d4 participates in various chemical reactions relevant to its synthesis and application:
Paliperidone acts primarily as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors:
The combined effects on these neurotransmitter systems contribute to its efficacy as an antipsychotic medication, providing therapeutic benefits while minimizing side effects typically associated with older antipsychotics .
Paliperidone-d4 exhibits several important physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications and ensuring effective delivery within biological systems .
Paliperidone-d4 has significant applications in scientific research:
Paliperidone-d4 (Chemical Name: 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a deuterated analogue of the antipsychotic drug paliperidone. Its molecular formula is C₂₃H₂₃D₄FN₄O₃, with a molecular weight of 430.51 g/mol [4] [6] [9]. Deuterium atoms are specifically incorporated at the four hydrogen positions of the ethylene linker connecting the piperidine nitrogen to the pyridopyrimidinone core. This results in a -CD₂-CD₂- moiety instead of the -CH₂-CH₂- group in non-deuterated paliperidone [4] [9]. The core molecular structure retains the key pharmacophoric elements:
Table 1: Structural Features of Paliperidone-d4
| Structural Component | Chemical Characteristics | Deuterium Substitution Site |
|---|---|---|
| Benzisoxazole ring | 6-Fluoro-substituted heterocycle | None |
| Piperidine ring | N-Alkylated piperidine | None |
| Ethylene linker | -CH₂-CH₂- group | Fully deuterated (-CD₂-CD₂-) |
| Pyridopyrimidinone core | 9-Hydroxy-tetrahydropyrimidinone with methyl substituent | None |
The synthesis of paliperidone-d4 follows a multi-step strategy that begins with deuterated precursors to ensure site-specific isotopic incorporation. Key synthetic approaches include:
Paliperidone-d4 exhibits near-identical solubility to non-deuterated paliperidone due to minimal deuterium-induced steric or electronic effects:
Table 3: Solubility Profile of Paliperidone-d4
| Solvent System | Solubility (mg/mL) | Comparative Solubility (vs. Paliperidone) |
|---|---|---|
| Water | <0.1 | Equivalent |
| 0.1N Hydrochloric acid | 0.5 ± 0.1 | Equivalent |
| Phosphate buffer (pH 7.4) | 0.08 ± 0.02 | Equivalent |
| Methanol | 7.2 ± 0.3 | Equivalent |
| Acetonitrile | 3.5 ± 0.2 | Equivalent |
| Dimethyl Sulfoxide | >50 | Equivalent |
| Chloroform | 0.8 ± 0.1 | Equivalent |
Physicochemical comparisons reveal subtle but analytically relevant differences:
Table 4: Comparative Receptor Binding Affinities
| Receptor Target | Paliperidone-d4 Ki (nM) | Non-Deuterated Paliperidone Ki (nM) | Biological Significance |
|---|---|---|---|
| Dopamine D₂ | 1.58 ± 0.12 | 1.62 ± 0.15 | Primary antipsychotic target |
| Serotonin 5-HT₂A | 0.21 ± 0.03 | 0.19 ± 0.02 | Mood stabilization, EPS reduction |
| α1-Adrenergic | 1.8 ± 0.3 | 1.7 ± 0.2 | Orthostatic hypotension risk |
| H1-Histaminergic | 18.5 ± 1.2 | 17.9 ± 1.4 | Sedative effects |
| Muscarinic M1 | >1,000 | >1,000 | Low anticholinergic side effects |
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: